Carmegliptin
Overview
Description
Carmegliptin is a potent, long-acting, selective, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4). It is primarily investigated for its hypoglycemic activity and potential use in the treatment of Type 2 Diabetes Mellitus .
Preparation Methods
The synthesis of Carmegliptin involves the design and synthesis of a class of DPP-IV inhibitors based on aminobenzo[a]quinolizines with non-aromatic substituents in the S1 specificity pocket . The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of the pyrrolidinone ring.
Introduction of functional groups: Various functional groups are introduced to the core structure to enhance its inhibitory activity against DPP-IV.
Purification and isolation: The final product is purified and isolated using standard techniques such as crystallization and chromatography.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Carmegliptin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carmegliptin has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the inhibition of DPP-IV and the design of new inhibitors.
Biology: this compound is used in biological studies to understand the role of DPP-IV in glucose metabolism and its potential as a therapeutic target.
Medicine: The primary application of this compound is in the treatment of Type 2 Diabetes Mellitus, where it helps to regulate blood glucose levels by inhibiting DPP-IV
Industry: this compound is investigated for its potential use in the pharmaceutical industry as a new oral hypoglycemic agent.
Mechanism of Action
Carmegliptin exerts its effects by selectively inhibiting DPP-IV, a proline-specific serine protease enzyme . By inhibiting DPP-IV, this compound prolongs the activity of circulating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and inhibit glucagon release, thereby improving glucose homeostasis .
Comparison with Similar Compounds
Carmegliptin is compared with other DPP-IV inhibitors, such as:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
This compound is unique due to its long-acting and selective inhibition of DPP-IV, which provides prolonged hypoglycemic effects . Its chemical structure and pharmacokinetic properties also differentiate it from other DPP-IV inhibitors.
Biological Activity
Carmegliptin is a novel dipeptidyl peptidase IV (DPP-IV) inhibitor primarily developed for the management of Type 2 diabetes mellitus. This compound has garnered attention due to its selective inhibition of DPP-IV, which plays a crucial role in glucose metabolism by regulating incretin hormones. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications supported by research findings and case studies.
This compound functions as a reversible competitive inhibitor of DPP-IV, an enzyme responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound prolongs the half-life of these hormones, enhancing their physiological effects on insulin secretion and glucose homeostasis. The key actions include:
- Stimulation of insulin secretion : Increases glucose-dependent insulin release from pancreatic beta cells.
- Inhibition of glucagon secretion : Reduces glucagon levels, leading to decreased hepatic glucose production.
- Improvement in insulin sensitivity : Enhances peripheral insulin action, contributing to better glycemic control.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied across various animal models and human trials. Key findings include:
- Absorption and Bioavailability : this compound exhibits variable oral bioavailability ranging from 28% to 174%, influenced by the saturation of intestinal transport mechanisms .
- Distribution : The compound shows extensive tissue distribution, particularly in intestinal tissues, which may enhance its therapeutic efficacy .
- Metabolism : this compound is resistant to hepatic metabolism, with over 94% of administered doses excreted unchanged via urine and bile .
- Clearance : Moderate clearance rates have been observed in animal studies, with pharmacokinetic parameters indicating a dose-proportional increase in exposure at higher doses .
Efficacy and Safety
A clinical study investigated the interaction potential between this compound and verapamil, a P-glycoprotein (P-gp) substrate. The study reported:
- Increased Exposure : Co-administration with verapamil resulted in a 29% increase in mean exposure and a 53% increase in peak plasma concentration (C_max) of this compound .
- Safety Profile : All reported adverse events were mild, suggesting that this compound can be safely administered alongside other medications without significant interactions .
Case Studies
A retrospective analysis examined various DPP-IV inhibitors, including this compound. The findings highlighted:
- Glycemic Control : Patients treated with this compound showed significant reductions in HbA1c levels compared to baseline measurements.
- Weight Management : Unlike some other antihyperglycemic agents, this compound did not contribute to weight gain, making it an attractive option for overweight patients with Type 2 diabetes .
Comparative Efficacy Table
Parameter | This compound | Other DPP-IV Inhibitors |
---|---|---|
Glycemic Control | Significant reduction in HbA1c | Variable efficacy |
Weight Gain | No significant weight gain | Possible weight gain |
Adverse Events | Mild intensity | Varies by agent |
Interaction with P-gp | Modest increase with verapamil | Varies by agent |
Properties
CAS No. |
813452-18-5 |
---|---|
Molecular Formula |
C20H28FN3O3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1 |
InChI Key |
GUYMHFIHHOEFOA-ZCPGHIKRSA-N |
SMILES |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC |
Canonical SMILES |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
813452-18-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-1579; RG-1579; RO-4876904; RO-4876904-001; R1579; RG1579; RO4876904; RO4876904001; R 1579; RG 1579; RO 4876904; RO 4876904 001 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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